
N-(4-bromo-2-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as BFE-1224, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BFE-1224 belongs to the isoxazolecarboxamide family of compounds, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages. In another study conducted by Li et al. (2019), this compound was found to activate the MAPK pathway in mice, leading to the reduction of pain sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. In another study conducted by Li et al. (2019), this compound was found to reduce pain sensitivity in mice by modulating the release of neurotransmitters, such as glutamate and substance P. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (Li et al., 2020).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It has been shown to have low toxicity and high selectivity towards its biological targets, making it a promising candidate for drug development. Additionally, this compound has been shown to have good pharmacokinetic properties, such as good solubility and bioavailability. However, this compound also has some limitations for lab experiments. Its low yield in the synthesis method may limit its availability for large-scale experiments. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research of N-(4-bromo-2-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. First, more studies are needed to fully understand its mechanism of action and potential side effects. Second, more studies are needed to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases, pain, and cancer. Third, more studies are needed to optimize its synthesis method and improve its yield for large-scale experiments. Finally, more studies are needed to explore its potential as a lead compound for drug development.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects have been shown in various studies. Its mechanism of action is not fully understood, but it has been proposed to modulate various signaling pathways. This compound has several advantages for lab experiments, such as low toxicity and high selectivity towards its biological targets. However, its low yield in the synthesis method may limit its availability for large-scale experiments. There are several future directions for the research of this compound, including exploring its potential therapeutic applications, optimizing its synthesis method, and exploring its potential as a lead compound for drug development.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In a study conducted by Zhang et al. (2018), this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. In another study conducted by Li et al. (2019), this compound was found to have analgesic effects by reducing pain sensitivity in mice. Additionally, this compound has been shown to have antitumor effects by inhibiting the growth of cancer cells in vitro and in vivo (Li et al., 2020).
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c1-3-10-12(7(2)19-17-10)13(18)16-11-5-4-8(14)6-9(11)15/h4-6H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJYLAQURDTJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



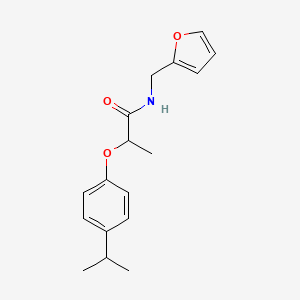
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
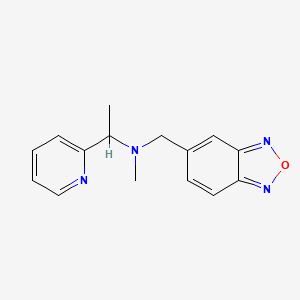
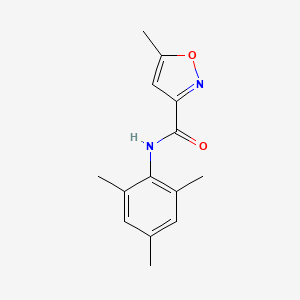
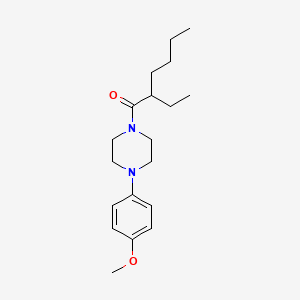

![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)
![1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432563.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4432590.png)
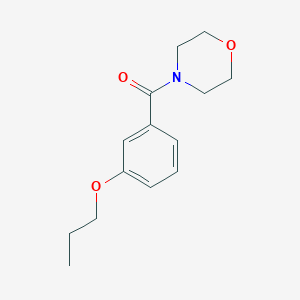


![4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4432625.png)